molecular formula C5H7N7 B11916574 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B11916574
M. Wt: 165.16 g/mol
InChI Key: MATFQSIZUXNIQT-UHFFFAOYSA-N
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Description

4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyrazolo[3,4-d]pyrimidine intermediates . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine stands out due to its hydrazinyl group, which imparts unique reactivity and biological activity. This functional group allows for diverse chemical modifications, making it a versatile scaffold for drug development .

Properties

Molecular Formula

C5H7N7

Molecular Weight

165.16 g/mol

IUPAC Name

4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C5H7N7/c6-5-9-3(11-7)2-1-8-12-4(2)10-5/h1H,7H2,(H4,6,8,9,10,11,12)

InChI Key

MATFQSIZUXNIQT-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2=C1C(=NC(=N2)N)NN

Origin of Product

United States

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